5-Hydroxyferulic acid
Overview
Description
5-Hydroxyferulic acid is a hydroxycinnamic acid derivative, known for its role as a precursor in the biosynthesis of sinapic acid . This compound is formed from ferulic acid through the action of the enzyme ferulate 5-hydroxylase . It is characterized by its chemical formula C10H10O5 and a molar mass of 210.18 g/mol .
Mechanism of Action
Target of Action
5-Hydroxyferulic acid is a hydroxycinnamic acid and a metabolite of the phenylpropanoid pathway . It is a precursor in the biosynthesis of sinapic acid . The primary targets of this compound are the enzymes involved in this pathway, such as phenylalanine ammonia-lyase (PAL) and ferulate 5-hydroxylase (F5H) .
Mode of Action
This compound is formed from ferulic acid by the action of the specific enzyme ferulate 5-hydroxylase (F5H) . This interaction results in the hydroxylation of ferulic acid, transforming it into this compound .
Biochemical Pathways
The biosynthesis of this compound begins with the conversion of phenylalanine to cinnamic acid by the action of the enzyme phenylalanine ammonia-lyase (PAL) . This is followed by a series of enzymatic hydroxylations and methylations leading to coumaric acid, caffeic acid, ferulic acid, this compound, and finally sinapic acid .
Result of Action
The result of the action of this compound is the production of sinapic acid . Sinapic acid is a type of hydroxycinnamic acid that has various biological activities and pharmacological effects .
Biochemical Analysis
Biochemical Properties
5-Hydroxyferulic acid plays a significant role in biochemical reactions. It interacts with enzymes such as phenylalanine ammonia-lyase (PAL) and ferulate 5-hydroxylase (F5H) . PAL converts phenylalanine to cinnamic acid, which undergoes a series of enzymatic hydroxylations and methylations to form this compound .
Cellular Effects
It is known to be a potent antioxidant, capable of neutralizing free radicals and protecting cells from oxidative damage .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It is a non-esterified substrate for COMT (Catechol-O-methyltransferase), an enzyme that plays a key role in the metabolism of catecholamines .
Metabolic Pathways
This compound is involved in the phenylpropanoid pathway, a metabolic pathway that produces a wide variety of secondary metabolites. It interacts with enzymes such as PAL and F5H in this pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Hydroxyferulic acid can be synthesized through a series of enzymatic hydroxylations and methylations starting from phenylalanine . The process involves the conversion of phenylalanine to cinnamic acid by the enzyme phenylalanine ammonia-lyase, followed by further enzymatic reactions leading to the formation of coumaric acid, caffeic acid, ferulic acid, and finally this compound .
Industrial Production Methods: Industrial production of this compound can involve extraction from natural sources such as rice, oats, and fruit peels . Alternatively, it can be produced through chemical synthesis, although detailed industrial methods are less commonly documented.
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxyferulic acid undergoes various chemical reactions including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used under acidic or basic conditions to substitute the hydroxyl or methoxy groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or alkanes.
Scientific Research Applications
5-Hydroxyferulic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Ferulic Acid: A precursor to 5-Hydroxyferulic acid, known for its antioxidant properties.
Caffeic Acid: Another hydroxycinnamic acid with similar antioxidant activities.
Sinapic Acid: A downstream product in the biosynthesis pathway, also possessing antioxidant properties.
Uniqueness: this compound is unique due to its specific role in the biosynthesis of sinapic acid and its potent antioxidant activity, which is attributed to the presence of both hydroxyl and methoxy groups on the aromatic ring .
Properties
IUPAC Name |
3-(3,4-dihydroxy-5-methoxyphenyl)prop-2-enoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-15-8-5-6(2-3-9(12)13)4-7(11)10(8)14/h2-5,11,14H,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXWTVLDSKSYLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)O)C=CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901030502 | |
Record name | 5-Hydroxyferulic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901030502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1782-55-4 | |
Record name | 5-Hydroxyferulic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1782-55-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Hydroxyferulic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901030502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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